![molecular formula C9H17NO2 B137027 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 131971-66-9](/img/structure/B137027.png)
Tert-butyl N-[(E)-but-2-enyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(E)-but-2-enyl]carbamate, also known as Boc-allylglycine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and synthesis. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter γ-aminobutyric acid (GABA). This inhibition leads to a decrease in the levels of GABA, which can have significant effects on the nervous system.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have anxiolytic effects, which could make it a potential treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl N-[(E)-but-2-enyl]carbamatecine is its versatility as a building block for the synthesis of various bioactive molecules. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation of Tert-butyl N-[(E)-but-2-enyl]carbamatecine is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Tert-butyl N-[(E)-but-2-enyl]carbamatecine in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Another potential direction is in the study of the nervous system and the role of GABA in various physiological processes. Additionally, Tert-butyl N-[(E)-but-2-enyl]carbamatecine could be used as a tool for investigating the mechanism of action of various drugs and bioactive molecules.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[(E)-but-2-enyl]carbamatecine involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of Tert-butyl N-[(E)-but-2-enyl]carbamatecine as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been extensively used in scientific research as a building block for the synthesis of various drugs and bioactive molecules. It has been shown to be an effective precursor for the synthesis of amino acid derivatives, which have potential applications in the development of new drugs.
Propriétés
Numéro CAS |
131971-66-9 |
|---|---|
Nom du produit |
Tert-butyl N-[(E)-but-2-enyl]carbamate |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+ |
Clé InChI |
YQEOMPQSOWBOME-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
SMILES canonique |
CC=CCNC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



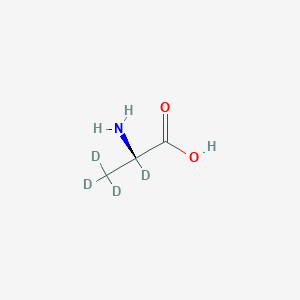
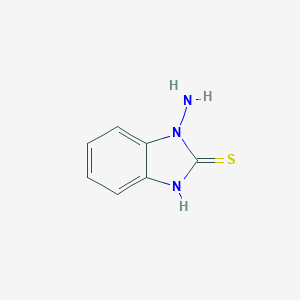
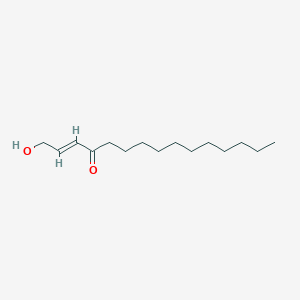
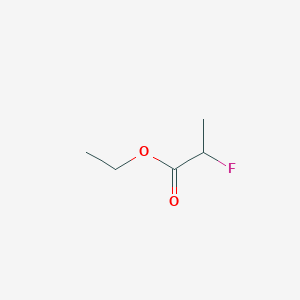
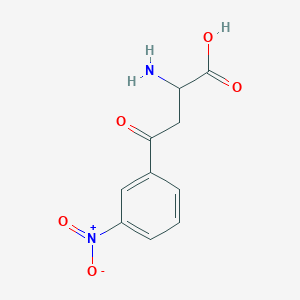
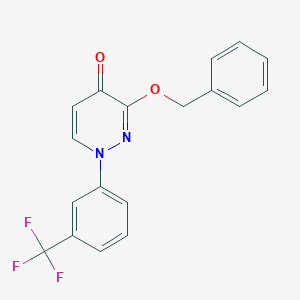
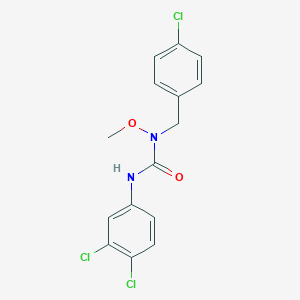
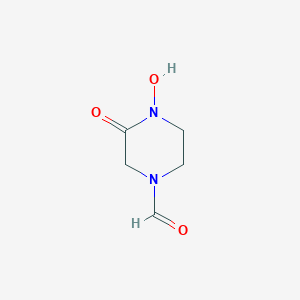
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

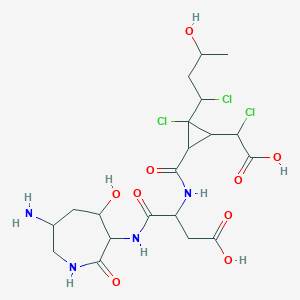
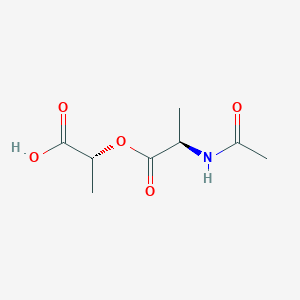
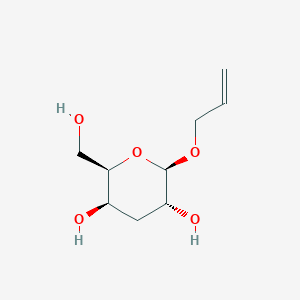
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)